molecular formula C16H26BNO4S B12340239 N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-Butanesulfonamide

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-Butanesulfonamide

Cat. No.: B12340239
M. Wt: 339.3 g/mol
InChI Key: GSETWCKTYOEOQA-UHFFFAOYSA-N
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Description

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-Butanesulfonamide is an organic compound that features a boron-containing dioxaborolane ring attached to a phenyl group, which is further connected to a butanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-Butanesulfonamide typically involves the following steps:

    Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid derivatives under dehydrating conditions.

    Attachment to the phenyl group: The dioxaborolane ring is then coupled with a phenyl group through a Suzuki-Miyaura cross-coupling reaction, using palladium catalysts and base.

    Introduction of the butanesulfonamide moiety: The final step involves the sulfonylation of the phenyl group with butanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-Butanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or borates.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-Butanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-Butanesulfonamide exerts its effects involves the interaction of the boron center with various molecular targets. In BNCT, the boron atoms capture neutrons, leading to the release of high-energy particles that selectively destroy cancer cells. In organic synthesis, the boron center facilitates the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar boron-containing compound used in organic synthesis.

    4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boron-containing compound with applications in organic synthesis and materials science.

Uniqueness

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-Butanesulfonamide is unique due to the presence of both a boron-containing dioxaborolane ring and a butanesulfonamide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H26BNO4S

Molecular Weight

339.3 g/mol

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butane-1-sulfonamide

InChI

InChI=1S/C16H26BNO4S/c1-6-7-11-23(19,20)18-14-10-8-9-13(12-14)17-21-15(2,3)16(4,5)22-17/h8-10,12,18H,6-7,11H2,1-5H3

InChI Key

GSETWCKTYOEOQA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)CCCC

Origin of Product

United States

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